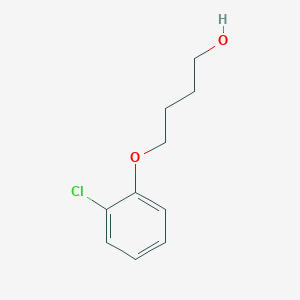

4-(2-Chlorophenoxy)-1-butanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenoxy)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6,12H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCHMMCBERJAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 2 Chlorophenoxy 1 Butanol

Retrosynthetic Analysis of the 4-(2-Chlorophenoxy)-1-butanol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a logical synthetic route. lkouniv.ac.inicj-e.org For this compound, the analysis reveals two primary disconnection points corresponding to key bond formations.

The most logical and common disconnection is at the aryl ether C-O bond. This bond cleavage leads to two key synthons: a 2-chlorophenoxide anion and a 4-hydroxybutyl cation. The corresponding synthetic equivalents for these synthons are 2-chlorophenol (B165306) and a butanol derivative with a leaving group at the C4 position, such as 4-chloro-1-butanol (B43188) or 4-bromo-1-butanol (B1194514). This disconnection points towards a nucleophilic substitution reaction, such as the Williamson ether synthesis, as the forward synthetic step.

A second, less common, disconnection can be envisioned within the butanol chain itself. For instance, a C-C bond disconnection could lead to precursors that are then elaborated to form the four-carbon chain. However, this approach is generally more complex and less direct than the C-O bond disconnection strategy. Therefore, synthetic strategies predominantly focus on the formation of the aryl ether linkage.

Exploration of Primary Synthetic Routes to the Aryl Ether Linkage

The formation of the aryl ether bond is the cornerstone of synthesizing this compound. Several methods are available for this transformation, with the Williamson ether synthesis being the most classical and widely used approach.

Williamson Ether Synthesis Approaches Utilizing Phenoxide Intermediates

The Williamson ether synthesis is a versatile and reliable method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comwikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion. wikipedia.orgmiracosta.edu In the context of this compound synthesis, this involves the reaction of a 2-chlorophenoxide intermediate with a suitable four-carbon electrophile.

The 2-chlorophenoxide is typically generated in situ by treating 2-chlorophenol with a base. The choice of base and solvent is crucial for the reaction's success. Strong bases like sodium hydride (NaH) or potassium hydride (KH) in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can be used to deprotonate the phenol (B47542). organic-synthesis.com Alternatively, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed, particularly in polar aprotic solvents like acetonitrile (B52724) or acetone. organic-synthesis.comfrancis-press.com

The electrophilic partner is a 1,4-disubstituted butane (B89635) where one substituent is a good leaving group (e.g., Cl, Br, I, OTs) and the other is a hydroxyl group or a precursor to it. A common reactant is 4-chloro-1-butanol. The reaction proceeds by the nucleophilic attack of the 2-chlorophenoxide on the carbon bearing the leaving group, displacing it to form the desired ether linkage. wikipedia.org Since the reaction follows an SN2 mechanism, primary alkyl halides are preferred to minimize competing elimination reactions. miracosta.edulibretexts.org

Typical conditions for the Williamson ether synthesis involve heating the reactants at temperatures ranging from 50 to 100 °C for a period of 1 to 8 hours. francis-press.com The yield of the reaction can vary between 50-95% in laboratory settings. francis-press.com

Table 1: Reactants for Williamson Ether Synthesis

| Phenolic Component | Butanol Precursor | Typical Base | Typical Solvent |

|---|---|---|---|

| 2-Chlorophenol | 4-Chloro-1-butanol | K₂CO₃, NaOH | Acetonitrile, DMF |

| 2-Chlorophenol | 4-Bromo-1-butanol | Cs₂CO₃, NaH | THF, Acetone |

| 2-Chlorophenol | 1,4-Dichlorobutane | NaOH, KOH | Water, Toluene |

Alternative C-O Bond Formation Methodologies

While the Williamson ether synthesis is a robust method, other strategies for C-O bond formation can also be employed, particularly under conditions where the Williamson synthesis may be suboptimal.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol. nih.govorganic-chemistry.org In its classical form, the reaction requires high temperatures and stoichiometric amounts of copper. organic-chemistry.org Modern variations of the Ullmann-type reaction utilize soluble copper catalysts and ligands, allowing for milder reaction conditions. For the synthesis of this compound, this would involve the reaction of 2-chloroiodobenzene or 2-chlorobromobenzene with 1,4-butanediol (B3395766) in the presence of a copper catalyst and a base.

Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful method for aryl ether synthesis. organic-chemistry.orgwikipedia.orgacsgcipr.org This reaction couples an aryl halide or triflate with an alcohol. organic-chemistry.orgwikipedia.org The synthesis of this compound via this method would involve reacting 2-chlorobromobenzene or 2-chloroiodobenzene with 1,4-butanediol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wuxiapptec.comlibretexts.org This method is known for its broad substrate scope and functional group tolerance. wikipedia.org

Strategies for Functionalization of the Butanol Chain in this compound Precursors

The butanol portion of the molecule can be introduced either as a pre-functionalized unit or can be modified during the synthesis.

Introduction of the Hydroxyl Group

The hydroxyl group is typically introduced through the use of a bifunctional four-carbon building block. Key precursors include 4-chloro-1-butanol and 4-bromo-1-butanol.

Synthesis of 4-Halo-1-butanols: A common method for the synthesis of 4-chloro-1-butanol is the acid-catalyzed ring-opening of tetrahydrofuran (THF) with hydrogen chloride (HCl). prepchem.comgoogle.com This reaction can be performed by bubbling HCl gas through boiling THF, with the reaction temperature gradually increasing as the product is formed. prepchem.com Catalysts such as zinc chloride can also be employed to facilitate this ring-opening. google.com

Similarly, 4-bromo-1-butanol can be prepared by the azeotropic distillation of 1,4-butanediol with hydrobromic acid (HBr). nbinno.comchemicalbook.comlookchem.com Another synthetic route involves the ring-opening of THF with bromine. nbinno.com These halo-alcohols serve as excellent electrophiles in the subsequent Williamson ether synthesis with 2-chlorophenol.

Table 2: Synthesis of Key Butanol Precursors

| Product | Starting Material | Reagents | Reported Yield |

|---|---|---|---|

| 4-Chloro-1-butanol | Tetrahydrofuran | Hydrogen Chloride (HCl) | 54-57% prepchem.com |

| 4-Bromo-1-butanol | 1,4-Butanediol | Hydrobromic Acid (HBr) | ~65% chemicalbook.comlookchem.com |

Selective Derivatization of the Butanol Moiety

The primary hydroxyl group in this compound is available for further chemical modification, allowing for the synthesis of a variety of derivatives. Common derivatization reactions include esterification and etherification.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride, acid anhydride (B1165640), or a carboxylic acid under acidic catalysis. researchgate.netmdpi.com For example, reaction with acetyl chloride or acetic anhydride would yield 4-(2-chlorophenoxy)butyl acetate. The choice of esterifying agent allows for the introduction of a wide range of functional groups.

Etherification: Further etherification of the butanol hydroxyl group can be achieved through another Williamson ether synthesis. researchgate.net This would involve deprotonating the alcohol with a strong base like sodium hydride to form an alkoxide, which can then react with a primary alkyl halide to form a new ether linkage. This allows for the synthesis of derivatives with two ether functionalities.

These derivatization strategies enhance the molecular diversity that can be accessed from the parent this compound scaffold.

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of this compound is contingent upon the efficient preparation of its two primary building blocks: a 2-chlorophenol derivative and a halogenated butanol derivative.

Synthesis of 2-Chlorophenol Derivatives

2-Chlorophenol is a critical precursor, and its synthesis is typically achieved through the direct chlorination of phenol. Various methods have been developed to control the regioselectivity of this reaction, favoring the formation of the ortho-substituted product over other isomers.

One common laboratory method involves the use of tert-butyl hypochlorite (B82951) as the chlorinating agent in a nonpolar solvent like carbon tetrachloride. The reaction proceeds by dropwise addition of tert-butyl hypochlorite to a solution of phenol, with the temperature rising to the boiling point of the solvent. Subsequent reflux and distillation yield 2-chlorophenol chemicalbook.com.

For industrial-scale production, direct chlorination of phenol with chlorine gas is a more common approach. The selectivity of this reaction can be influenced by the choice of solvent and the presence of a catalyst. A high yield of 2-chlorophenol, between 90-95%, can be achieved by reacting phenol with chlorine gas in a non-polar, perchlorinated hydrocarbon solvent such as tetrachloroethane or hexachlorobutadiene, in the presence of a catalytic amount of a branched-chain amine google.com. Another approach utilizes hydrogen chloride as the chlorinating source and hydrogen peroxide as an oxidant in water, catalyzed by manganous(II) sulfate, which offers a more environmentally friendly alternative rsc.org.

| Chlorinating Agent | Solvent | Catalyst | Reported Yield | Notes |

|---|---|---|---|---|

| tert-Butyl hypochlorite | Carbon tetrachloride | None | Not specified | Laboratory scale synthesis chemicalbook.com. |

| Chlorine gas | Perchlorinated hydrocarbon | Branched-chain amine | 90-95% | High selectivity for the ortho-product google.com. |

| Hydrogen chloride / Hydrogen peroxide | Water | Manganous(II) sulfate | High selectivity | Water-based, greener alternative rsc.org. |

Synthesis of Halogenated Butanol Derivatives

The second key precursor is a halogenated butanol, most commonly 4-chloro-1-butanol. A prevalent method for its synthesis involves the ring-opening of tetrahydrofuran (THF) with hydrogen chloride.

The uncatalyzed reaction is straightforward: gaseous hydrogen chloride is bubbled through boiling tetrahydrofuran. As the reaction progresses, the boiling point of the mixture increases. The reaction is typically stopped when the boiling point stabilizes, and the product is then isolated by vacuum distillation, with reported yields in the range of 54-57% prepchem.comscribd.com.

To improve the reaction rate and yield, various catalysts have been investigated. The use of a resinous quaternary ammonium (B1175870) halide catalyst, such as a styrene-divinyl benzene (B151609) copolymer with pendant quaternary ammonium groups, has been shown to significantly increase the rate of 4-chlorobutanol formation compared to the uncatalyzed process google.com. These insoluble resin catalysts are advantageous as they can be easily removed from the reaction mixture by filtration and potentially reused google.com.

| Method | Catalyst | Reaction Time | Reported Yield | Key Features |

|---|---|---|---|---|

| Uncatalyzed | None | ~5 hours | 54-57% | Simple procedure, requires vacuum distillation for purification prepchem.comscribd.com. |

| Catalyzed | Resinous quaternary ammonium halide | Faster than uncatalyzed | Improved yield | Catalyst is easily separable and reusable google.com. |

Optimization of Synthetic Reaction Conditions for this compound Production

The core of the synthesis of this compound is the Williamson ether synthesis, where the sodium salt of 2-chlorophenol (sodium 2-chlorophenoxide) reacts with 4-chloro-1-butanol. The efficiency of this SN2 reaction is highly dependent on the reaction conditions.

Solvent Effects and Reaction Media Influence on Reaction Efficiency

The choice of solvent plays a crucial role in the Williamson ether synthesis. Protic solvents and apolar solvents tend to slow down the reaction rate by solvating the nucleophile (the phenoxide), thus reducing its availability to attack the electrophile (the halogenated butanol) wikipedia.org. For this reason, polar aprotic solvents are generally preferred as they can dissolve the reactants without significantly solvating the nucleophile.

Commonly used solvents that enhance the reaction rate include acetonitrile and N,N-dimethylformamide wikipedia.org. The use of such solvents can lead to higher yields and shorter reaction times. For instance, in a study on a similar Williamson ether synthesis, changing the solvent from methanol (B129727) (a protic solvent) to acetonitrile (a polar aprotic solvent) improved the ratio of the desired O-alkylated product to the C-alkylated side product from 72:28 to 97:3 aiche.orgresearchgate.net. This demonstrates the profound impact of the solvent on both the rate and selectivity of the reaction.

| Solvent Type | Examples | Effect on Reaction Rate | Reason |

|---|---|---|---|

| Polar Aprotic | Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Increases rate | Effectively dissolves reactants without strongly solvating the nucleophile wikipedia.orgmasterorganicchemistry.com. |

| Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Decreases rate | Solvates the nucleophile through hydrogen bonding, reducing its reactivity wikipedia.org. |

| Apolar | Toluene, Hexane | Decreases rate | Poor solubility of ionic reactants wikipedia.org. |

Catalytic Systems for Enhanced Yield and Selectivity

While the Williamson ether synthesis can proceed without a catalyst, the addition of certain catalysts can significantly improve the reaction rate and yield, especially when dealing with less reactive alkylating agents.

Phase-transfer catalysts (PTCs) are particularly effective in this regard. These catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers (e.g., 18-crown-6), facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the halogenated butanol occurs jetir.org. This is especially useful in industrial settings where two-phase reaction systems are common wikipedia.org. The use of PTCs can lead to faster reactions, milder reaction conditions, and improved yields.

In some cases, if an unreactive alkylating agent like an alkyl chloride is used, the addition of a catalytic amount of a soluble iodide salt can enhance the reaction rate. The iodide undergoes a halide exchange with the chloride to form a more reactive alkyl iodide in situ, a process known as the Finkelstein reaction wikipedia.org.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include atom economy, the use of safer solvents, and energy efficiency.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, meaning all atoms of the reactants are incorporated into the final product kccollege.ac.in. In the Williamson ether synthesis of this compound from sodium 2-chlorophenoxide and 4-chloro-1-butanol, the main byproduct is sodium chloride.

The calculation for the atom economy of this reaction is as follows:

Molecular Weight of this compound (C10H13ClO2): 200.66 g/mol

Molecular Weight of Sodium 2-chlorophenoxide (C6H4ClNaO): 150.55 g/mol

Molecular Weight of 4-Chloro-1-butanol (C4H9ClO): 108.57 g/mol

Molecular Weight of Sodium Chloride (NaCl): 58.44 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

This calculation does not include solvents or catalysts youtube.com. The atom economy for this specific Williamson ether synthesis is not 100% due to the formation of sodium chloride as a byproduct. Maximizing atom economy would involve finding alternative synthetic routes that generate fewer byproducts.

Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the greenness of a synthesis. Traditional polar aprotic solvents like DMF and DMAc are effective but have associated health and environmental concerns. Green chemistry encourages the use of safer alternatives. Research into greener solvents for Williamson ether synthesis has explored options like using surfactants in aqueous media, which can create micelles that act as microreactors, facilitating the reaction in a more environmentally friendly solvent system researchgate.net. Other greener solvent alternatives to consider include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-butyl methyl ether (TBME) in place of less desirable ethers like THF and diethyl ether whiterose.ac.uk.

Energy Efficiency: The energy requirements of a chemical process should be minimized. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. The use of effective catalysts can lower the activation energy of the reaction, allowing for lower reaction temperatures and shorter reaction times, thus reducing energy consumption chegg.com. For example, the use of microwave irradiation has been shown to significantly reduce reaction times in Williamson ether synthesis from hours to minutes, thereby increasing energy efficiency wikipedia.org.

By carefully selecting precursors, optimizing reaction conditions, and incorporating green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of 4 2 Chlorophenoxy 1 Butanol

Reactivity of the Butanol Moiety in 4-(2-Chlorophenoxy)-1-butanol

The butanol portion of the molecule, an alkyl chain terminating in a primary alcohol, is susceptible to reactions characteristic of alcohols, including nucleophilic substitution, elimination, and intramolecular cyclization, particularly if the hydroxyl group is converted into a better leaving group.

The hydroxyl group of the butanol moiety is a poor leaving group. For nucleophilic substitution to occur at the C1 carbon, the -OH group must first be protonated or converted into a more effective leaving group (e.g., a tosylate or a halide). Once activated, the primary carbon becomes susceptible to attack by nucleophiles.

S N 2 Pathway : As a primary alcohol derivative, any substitution reaction would overwhelmingly favor the S N 2 (bimolecular nucleophilic substitution) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. ck12.org This pathway results in an inversion of stereochemistry if the carbon were chiral. For this compound, reaction with a nucleophile (Nu⁻) after activation of the hydroxyl group would proceed as follows:

Step 1 (Activation):ROH + H⁺ ⇌ ROH₂⁺ Step 2 (Substitution):Nu⁻ + R-OH₂⁺ → Nu-R + H₂O

S N i Pathway : The S N i (internal nucleophilic substitution) pathway is less common and typically involves reagents like thionyl chloride (SOCl₂). It proceeds with retention of configuration. While plausible, it is context-dependent on the specific reagents used to transform the alcohol. Studies on related chlorohydrins, such as 4-chloro-2-butanol, show that intramolecular substitution (S N i) can be a dominant pathway, leading to cyclized products. umich.eduumich.edu

The choice between S N 1 and S N 2 mechanisms is heavily influenced by the substrate. Primary alkyl halides and related compounds strongly favor the S N 2 pathway due to the instability of a primary carbocation and minimal steric hindrance. ck12.org

| Pathway | Mechanism Type | Key Features | Relevance to this compound |

|---|---|---|---|

| SN2 | Bimolecular | Single-step, inversion of configuration, favored by strong nucleophiles and polar aprotic solvents. ck12.org | The predominant pathway for substitution at the C1 position after activation of the -OH group. |

| SNi | Internal | Single-step, retention of configuration, often involves specific reagents like SOCl₂. | Possible with specific reagents; also relevant to intramolecular cyclization. umich.eduumich.edu |

| SN1 | Unimolecular | Two-step via carbocation intermediate, racemization, favored by tertiary substrates and polar protic solvents. ck12.org | Highly unlikely due to the instability of the primary carbocation that would need to form. |

Elimination reactions compete with nucleophilic substitution, particularly in the presence of a strong base and at higher temperatures. For the butanol moiety, this would typically involve the removal of the hydroxyl group (as water) and a hydrogen atom from an adjacent carbon.

1,2-Elimination (Dehydration) : This is a standard acid-catalyzed dehydration of an alcohol to form an alkene. It involves the removal of the -OH group from C1 and a proton from C2, leading to the formation of 4-(2-Chlorophenoxy)-1-butene.

1,4-Elimination (Fragmentation) : This pathway is less common but has been observed in related systems like 3-chloro-1-butanol under basic conditions. umich.eduumich.edu For this compound, a 1,4-elimination is not structurally feasible in a simple manner. However, fragmentation reactions can occur in molecules where a leaving group and a proton are separated by a suitable number of atoms, leading to the cleavage of the molecule into smaller fragments. In studies of 3-chloro-1-butanol, 1,4-elimination was found to be a dominant reaction pathway (72%) in the presence of aqueous sodium hydroxide. umich.edu

The presence of the terminal hydroxyl group allows for the possibility of intramolecular cyclization if an electrophilic center is present elsewhere in the butanol chain. In the parent molecule, this is not a favored process. However, if the molecule were modified, for instance, by introducing a leaving group at the C4 position (e.g., 4-chloro-1-butanol (B43188) derivative), the alkoxide formed from the C1 hydroxyl group could readily attack the C4 carbon in an intramolecular S N 2 reaction to form tetrahydrofuran (B95107) (THF).

This tendency for ring formation is well-documented for halohydrins. For example, 4-chloro-2-butanol reacts with a base predominantly via an intramolecular S N i-type mechanism to form 2-methyloxetane. umich.eduumich.edu This highlights the strong propensity of molecules containing both a hydroxyl group and a leaving group on the same alkyl chain to undergo cyclization.

Reactivity of the 2-Chlorophenoxy Moiety in this compound

The 2-chlorophenoxy group consists of an aromatic ring and an aryl ether linkage, both of which have distinct reactivities.

The benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the two substituents already present: the chlorine atom and the butoxy ether group (-O-(CH₂)₄-OH).

Directing Effects of Substituents :

Chloro Group (-Cl) : Halogens are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directors because of their electron-donating resonance effect. uci.edu

Butoxy Group (-OR) : Alkoxy groups are strongly activating and are also ortho, para-directors due to a strong electron-donating resonance effect that outweighs their inductive withdrawal. openstax.org

The butoxy group directs to positions 2, 4, and 6.

The chloro group directs to positions 1, 3, and 5.

Combining these effects, the primary sites for electrophilic attack are positions 4 and 6, which are para and ortho to the strongly activating butoxy group, respectively. Position 4 is also meta to the chloro group, while position 6 is ortho to it. Steric hindrance from the butoxy chain might slightly disfavor the ortho position (position 6), potentially making position 4 the major site of substitution.

| Substituent | Reactivity Effect | Directing Effect | Governing Factor |

|---|---|---|---|

| -O-(CH₂)₄-OH (Butoxy) | Activating | Ortho, Para | Strong resonance donation. openstax.org |

| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive withdrawal with resonance donation. uci.edu |

The ether bond connecting the butanol chain to the aromatic ring is generally stable but can be cleaved under harsh conditions, such as with strong acids (e.g., HBr, HI) or through catalytic methods.

Acid-Catalyzed Cleavage : In the presence of strong acids like HBr, the ether oxygen is protonated. The subsequent step involves a nucleophilic attack by the bromide ion. The attack can occur at either the benzylic carbon or the alkyl carbon. In this case, since there is no benzylic carbon, the attack will be on the C1 of the butanol chain via an S N 2 mechanism, yielding 2-chlorophenol (B165306) and 1,4-dibromobutane (B41627) (as the initial product, 1-bromo-4-butanol, would react further with excess HBr). This cleavage generally follows S N 1 or S N 2 mechanisms, depending on the stability of the potential carbocation intermediates. nih.gov

Catalytic Cleavage : Research on lignin (B12514952) depolymerization, which involves breaking down complex aryl ether structures, has shown that these bonds can be cleaved using various metal catalysts. rsc.org These processes often involve hydrogenolysis. For instance, glutathione (B108866) S-transferases are enzymes capable of cleaving β-aryl ether bonds via an S N 2 reaction mechanism. osti.govacs.org While these are biological systems, they demonstrate the chemical susceptibility of the aryl ether bond to cleavage via nucleophilic attack under the right catalytic conditions.

Interplay of Functional Groups and Their Influence on Overall Reactivity

The 2-chlorophenoxy group significantly influences the reactivity of the butanol chain and the aromatic ring through a combination of inductive and resonance effects.

Inductive Effect (-I): The oxygen atom of the ether and the chlorine atom are both highly electronegative, exerting an electron-withdrawing inductive effect. This effect propagates through the sigma bonds, decreasing the electron density along the butoxy chain and on the benzene ring. The chlorine atom's -I effect is particularly pronounced, deactivating the aromatic ring towards electrophilic substitution.

Resonance Effect (+R): The oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the aromatic ring. This electron-donating resonance effect increases the electron density at the ortho and para positions of the benzene ring. However, the presence of the chlorine atom at the ortho position complicates this, as halogens also exhibit a weak +R effect alongside their strong -I effect. The interplay between the -I effect of chlorine and the +R effect of the ether oxygen determines the precise electronic nature of the aromatic ring.

The following table summarizes the expected electronic effects of the substituents in this compound.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| -O-(CH₂)₄OH | -I (electron-withdrawing) | +R (electron-donating) | Activating (ortho, para-directing) |

| -Cl | -I (electron-withdrawing) | +R (weakly electron-donating) | Deactivating (ortho, para-directing) |

The three-dimensional structure of this compound plays a crucial role in determining its reactivity.

Steric Hindrance: The chlorine atom at the ortho position of the phenoxy group introduces significant steric bulk. This can hinder the approach of reactants to the ether oxygen and the adjacent aromatic carbons, potentially influencing the regioselectivity of reactions on the aromatic ring. For reactions involving the butanol hydroxyl group, the bulky chlorophenoxy group at the other end of the four-carbon chain is less likely to cause direct steric hindrance.

Conformational Effects: The butoxy chain is flexible and can adopt numerous conformations through rotation around its single bonds. The relative stability of these conformers is influenced by steric and electronic interactions. The molecule will preferentially exist in conformations that minimize steric strain. This conformational flexibility can affect the rate of intramolecular reactions, such as cyclization, by influencing the probability of the reactive centers coming into proximity. The rotational barrier around the aryl-oxygen bond will also influence the orientation of the butoxy chain relative to the aromatic ring.

The table below illustrates some possible conformations of the butoxy chain and their potential impact on reactivity.

| Conformation | Description | Potential Reactivity Implication |

| Extended (Anti) | The carbon chain is in a staggered, linear-like arrangement. | Favors intermolecular reactions. |

| Gauche | The carbon chain is folded back on itself. | May facilitate intramolecular reactions or interactions. |

Kinetic and Thermodynamic Studies of this compound Transformations

Transformations of this compound would likely involve reactions of the alcohol (e.g., oxidation, esterification) or cleavage of the ether bond. The kinetics of these reactions would be influenced by the electronic effects of the chlorophenoxy group. For instance, the electron-withdrawing nature of the substituent would likely decrease the nucleophilicity of the hydroxyl group, potentially slowing down reactions where the alcohol acts as a nucleophile.

The following table presents hypothetical relative reaction rates for common transformations, based on the electronic and steric properties of this compound compared to a simpler analogue like 4-phenoxy-1-butanol.

| Reaction Type | Reactant | Expected Relative Rate for this compound | Rationale |

| Esterification (Fischer) | 4-Phenoxy-1-butanol | Slower | The electron-withdrawing chlorophenoxy group reduces the nucleophilicity of the butanol's hydroxyl group. |

| Ether Cleavage (with HBr) | 4-Phenoxy-1-butanol | Slower | Increased steric hindrance from the ortho-chloro group may hinder the initial protonation of the ether oxygen. |

| Electrophilic Aromatic Substitution | Phenoxybutane | Slower | The deactivating inductive effect of the chlorine atom reduces the electron density of the aromatic ring. |

Reaction Pathway Elucidation and Mechanistic Hypothesis Formulation

Based on the functional groups present, several reaction pathways can be hypothesized for this compound.

Reactions of the Alcohol Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde and then a carboxylic acid. It can also participate in esterification reactions with carboxylic acids or their derivatives, and etherification reactions.

Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh conditions, typically with strong acids like HBr or HI. The mechanism would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage (attack at the butyl or aryl carbon) would depend on the reaction conditions and the relative stability of the potential carbocation intermediates. Attack at the sp³-hybridized butyl carbon is more likely.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the alkoxy and chloro substituents (both ortho, para-directing) would lead to a mixture of products, with the substitution pattern also influenced by steric hindrance from the ortho-chloro group and the butoxy chain.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chlorine atom could make the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less favorable than electrophilic substitution for this type of compound.

Computational Chemistry Investigations of 4 2 Chlorophenoxy 1 Butanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons and the nature of chemical bonds, which are crucial for predicting reactivity and intermolecular interactions.

The energies and shapes of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov

For 4-(2-Chlorophenoxy)-1-butanol, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. This information is vital for understanding its potential reaction mechanisms.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical data is currently available.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.edu It examines the delocalization of electron density between filled Lewis-type NBOs (donors) and empty non-Lewis NBOs (acceptors). wikipedia.org These interactions, known as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions can be quantified by the second-order perturbation energy, E(2). nih.gov

An NBO analysis of this compound would identify the key intramolecular interactions that stabilize its structure. For instance, it could reveal interactions between the lone pairs of the oxygen and chlorine atoms and the antibonding orbitals of adjacent bonds.

Table 2: Hypothetical NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical data is currently available.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.netnih.gov It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netchemrxiv.org The MEP map is color-coded, with red typically indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net

For this compound, an MEP map would highlight the electrophilic and nucleophilic sites, providing insights into how it might interact with other molecules. The electronegative oxygen and chlorine atoms would be expected to be surrounded by regions of negative potential, while the hydrogen atoms of the hydroxyl group and the butanol chain would likely be in regions of positive potential.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules. nih.govcsic.es

An MD simulation of this compound could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. It could also be used to study its behavior in different solvents, providing insights into its solubility and how it forms intermolecular hydrogen bonds.

Prediction of Spectroscopic Properties

Computational methods can be used to predict the spectroscopic properties of a molecule, which can be a valuable aid in the interpretation of experimental spectra.

Theoretical vibrational spectroscopy involves calculating the vibrational frequencies of a molecule and their corresponding intensities in the infrared (IR) and Raman spectra. nih.govmdpi.com These calculations are typically performed using quantum chemical methods and can help in the assignment of the vibrational modes observed in experimental spectra. nih.gov

A theoretical vibrational analysis of this compound would predict the positions and intensities of its characteristic IR and Raman bands. This information would be invaluable for identifying the compound and for understanding the vibrational motions of its functional groups.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch | Data not available |

| C-H stretch (aromatic) | Data not available |

| C-H stretch (aliphatic) | Data not available |

| C-O stretch | Data not available |

| C-Cl stretch | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical data is currently available.

Environmental Fate and Degradation Studies of 4 2 Chlorophenoxy 1 Butanol

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is the primary mechanism for the breakdown of chlorophenoxy compounds in soil and water. citrusindustry.net Bacteria and fungi have evolved diverse enzymatic systems to utilize these compounds as sources of carbon and energy.

The microbial breakdown of 4-(2-chlorophenoxy)-1-butanol would begin with the cleavage of the ether bond, releasing the chlorophenoxy moiety as 2-chlorophenol (B165306) (2-CP) and the side chain as 1-butanol (B46404). The subsequent degradation of 2-chlorophenol is a well-studied process. nih.gov

Microorganisms degrade chlorophenols through a series of enzymatic reactions, primarily under aerobic conditions. The initial step is typically hydroxylation, where a monooxygenase enzyme adds a hydroxyl group to the aromatic ring, converting 2-chlorophenol into a chlorocatechol. In this case, the product would be 3-chlorocatechol. nih.govnih.gov

Once formed, the 3-chlorocatechol ring is cleaved by dioxygenase enzymes. Two main pathways exist for this ring fission:

Ortho-cleavage Pathway: The aromatic ring is cleaved between the two hydroxyl groups of the catechol. In the case of 3-chlorocatechol, this yields 2-chloro-cis,cis-muconate. This intermediate is further metabolized through a series of reactions involving enzymes like chloromuconate cycloisomerase and dienelactone hydrolase, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

Meta-cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups. This pathway can sometimes lead to the formation of toxic "dead-end" products when dealing with chlorinated substrates, but some microbial consortia are capable of complete degradation via this route. nih.gov

Under anaerobic conditions, a different mechanism known as reductive dechlorination can occur, where the chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom before the ring is broken down. nih.gov

The biotransformation of this compound relies on specific enzymes capable of cleaving the stable aryl ether bond and degrading the resulting chlorinated aromatic ring.

Ether Bond Cleavage: The initial and rate-limiting step is the cleavage of the ether linkage. In many bacteria that degrade phenoxy herbicides like 2,4-D, this is catalyzed by an α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. nih.gov This enzyme hydroxylates the side chain, leading to an unstable intermediate that spontaneously breaks down to release 2-chlorophenol. Another important class of enzymes capable of this cleavage are glutathione (B108866) S-transferases (GSTs), often referred to as β-etherases (e.g., LigF, LigE), which are involved in lignin (B12514952) degradation. researchgate.netosti.govacs.org These enzymes use glutathione as a cofactor to catalytically break the β-O-4 aryl ether bond. rsc.org

Ring Hydroxylation and Cleavage: Following ether bond cleavage, the resulting 2-chlorophenol is hydroxylated by a chlorophenol hydroxylase (e.g., TfdB) to form 3-chlorocatechol. nih.gov The subsequent aromatic ring cleavage is performed by chlorocatechol dioxygenases (e.g., TfdC), which are critical enzymes in the degradation pathway. nih.govnih.gov These enzymes insert two atoms of oxygen into the aromatic ring, destabilizing it and leading to its opening.

Based on the established pathways for related compounds, the biodegradation route for this compound can be elucidated. The process begins with the enzymatic cleavage of the ether bond. This initial step would yield two primary metabolites: 2-chlorophenol and 1-butanol . The 1-butanol is a simple alcohol that can be readily metabolized by a wide range of microorganisms.

The degradation of the persistent 2-chlorophenol moiety then proceeds through a series of well-characterized intermediates.

Table 2: Proposed Microbial Metabolites in the Biodegradation of this compound

| Metabolite | Parent Compound(s) | Enzyme(s) Involved | Pathway Step |

| 2-Chlorophenol | This compound | Dioxygenase / β-Etherase | Initial Ether Cleavage |

| 1-Butanol | This compound | Dioxygenase / β-Etherase | Initial Ether Cleavage |

| 3-Chlorocatechol | 2-Chlorophenol | Chlorophenol Hydroxylase | Ring Activation |

| 2-Chloro-cis,cis-muconate | 3-Chlorocatechol | Chlorocatechol 1,2-Dioxygenase | Ring Fission (Ortho) |

| cis-Dienelactone | 2-Chloro-cis,cis-muconate | Chloromuconate Cycloisomerase | Intermediate Conversion |

| Maleylacetate | cis-Dienelactone | Dienelactone Hydrolase | Intermediate Conversion |

| 3-Oxoadepate | Maleylacetate | Maleylacetate Reductase | Funneling to TCA Cycle |

The elucidated biodegradation route suggests a complete mineralization of this compound. The butanol side chain is utilized as a simple carbon source, while the chlorophenoxy ring is systematically broken down. The process involves initial ether cleavage, followed by hydroxylation of the resulting 2-chlorophenol to 3-chlorocatechol. This is followed by ortho-cleavage of the aromatic ring and a sequence of enzymatic steps that convert the chlorinated aliphatic acid into intermediates such as maleylacetate, which can then enter central metabolic pathways like the TCA cycle. nih.gov The chlorine substituent is released as a chloride ion during this process.

Persistence in Environmental Compartments

The environmental persistence of this compound is a critical factor in determining its potential for long-term environmental impact. Persistence is influenced by the compound's susceptibility to various transport and degradation processes within different environmental matrices, such as soil, sediment, and water. The key processes governing its persistence are sorption to soil and sediment, and volatilization from water and soil surfaces.

Sorption to Soil and Sediment

Sorption, the process by which a chemical binds to solid particles, significantly affects the mobility and bioavailability of this compound in the environment. While specific experimental data on the sorption of this compound are limited, the behavior of related chlorophenoxy compounds provides valuable insights.

The sorption of chlorophenoxy herbicides to soil and sediment is largely influenced by the organic carbon content of the solid phase and the pH of the surrounding water. Generally, compounds with higher hydrophobicity tend to sorb more strongly to organic matter in soil and sediment. The presence of the butanol side chain in this compound suggests a degree of hydrophobicity that would facilitate its partitioning to organic-rich matrices.

For analogous chlorophenoxy acids, sorption is inversely correlated with pH. At lower pH values, these compounds are less ionized and therefore more likely to sorb to soil particles. While this compound is a neutral molecule and not an acid, its solubility and partitioning behavior can still be influenced by the physicochemical properties of the soil and water.

Table 1: Expected Sorption Behavior of this compound Based on Analogous Compounds

| Soil/Sediment Property | Expected Influence on Sorption | Rationale |

| Organic Carbon Content | Positive correlation | Higher organic carbon provides more binding sites for hydrophobic compounds. |

| Clay Content | Moderate correlation | Clay minerals can contribute to sorption, although typically to a lesser extent than organic matter for organic compounds. |

| pH | Minimal direct effect on the compound itself, but can influence soil surface charge and organic matter characteristics. | As a neutral molecule, its charge is not directly affected by pH, unlike chlorophenoxy acids. |

Volatilization from Water and Soil Matrices

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The tendency of a chemical to volatilize is determined by its vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.

Specific data on the vapor pressure and Henry's Law constant for this compound are not widely documented. However, based on its chemical structure, which includes a polar alcohol group, it is anticipated to have a relatively low vapor pressure and a low to moderate Henry's Law constant. The presence of the hydroxyl group increases the compound's water solubility and reduces its tendency to escape into the atmosphere.

Influence of Environmental Factors on Degradation

The degradation of this compound, and consequently its persistence, is significantly influenced by various environmental factors. These factors can affect the rates of both biotic (microbial) and abiotic (non-biological) degradation processes. Key influencing factors include pH, temperature, and the organic carbon content of the environment.

pH: The pH of the soil and water can impact the degradation of chlorophenoxy compounds. For instance, the rate of hydrolysis, a key abiotic degradation pathway for some related compounds, can be pH-dependent. While this compound itself is not expected to undergo significant direct hydrolysis under typical environmental pH conditions, the activity of microbial populations responsible for its biodegradation can be highly sensitive to pH. Most microbial degradation processes are optimal within a specific pH range, typically near neutral (pH 6.5-8.5). Extreme pH values, either acidic or alkaline, can inhibit microbial activity and thus slow down the degradation of the compound.

Temperature: Temperature is a critical factor that affects the rates of both chemical reactions and biological processes. As with most chemical reactions, the rate of abiotic degradation of this compound is expected to increase with rising temperatures. Similarly, microbial activity and, therefore, the rate of biodegradation, are highly temperature-dependent. In general, higher temperatures (within the optimal range for the relevant microorganisms) will lead to faster degradation. Conversely, in colder conditions, the persistence of the compound is likely to increase due to reduced microbial metabolism. For example, studies on the degradation of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) have shown a significant reduction in degradation half-life as the temperature increases from 10°C to 50°C nih.gov.

Organic Carbon Content: The organic carbon content in soil and sediment can have a dual effect on the degradation of this compound. On one hand, a high organic carbon content can increase the sorption of the compound, as discussed in section 6.3.1. This increased sorption can reduce the bioavailability of the compound to microorganisms in the aqueous phase, potentially slowing down its degradation. On the other hand, organic carbon can serve as a primary energy and carbon source for microbial populations, stimulating their growth and co-metabolic activities. In some cases, the presence of an additional carbon source can enhance the degradation of a target compound through co-metabolism, where the enzymes produced to degrade the primary substrate also act on the target compound nih.gov. However, excessive amounts of a readily available carbon source could also lead to the preferential degradation of that source, potentially inhibiting the breakdown of the target compound nih.gov.

Table 2: Influence of Environmental Factors on the Degradation of this compound

| Environmental Factor | Influence on Degradation Rate | Mechanism |

| pH | Optimal near neutral pH. | Affects microbial enzyme activity. Extreme pH can inhibit microbial populations responsible for biodegradation. |

| Temperature | Increases with higher temperatures (within a certain range). | Enhances both abiotic reaction rates and microbial metabolic activity. |

| Organic Carbon Content | Can either enhance or inhibit degradation. | High organic carbon can increase sorption, reducing bioavailability. It can also serve as a co-substrate, potentially enhancing microbial degradation, or be preferentially degraded, inhibiting target compound breakdown. |

Future Research Directions and Emerging Challenges for 4 2 Chlorophenoxy 1 Butanol

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of phenoxy alcohols often involves Williamson ether synthesis, which utilizes strong bases and organic solvents. For instance, a known method for a structurally similar compound, 4-Chloro-1-(4-chlorophenoxy)-2-butanol, is prepared from p-chlorophenol and 1,4-dichloro-2-butanol (B1583527) using sodium hydroxide. prepchem.com While effective, such methods present challenges related to waste generation, harsh reaction conditions, and the use of hazardous materials.

Future research must prioritize the development of green and sustainable synthetic routes. A significant challenge lies in replacing conventional chemical catalysis with biocatalytic or renewable energy-driven processes. The biological production of n-butanol through Acetone-Butanol-Ethanol (ABE) fermentation has seen renewed interest, although it faces hurdles like low yields and high operational costs. sciepublish.com Exploring enzymatic pathways, potentially using engineered alcohol dehydrogenases or ether-bond forming enzymes, could offer a highly selective and environmentally benign alternative for synthesizing 4-(2-Chlorophenoxy)-1-butanol. The challenge will be in discovering or engineering enzymes that can accommodate the substituted phenolic substrate and operate efficiently under mild, aqueous conditions.

Key research objectives include:

Enzyme Discovery and Engineering: Screening for novel enzymes or engineering existing ones for the specific etherification of 2-chlorophenol (B165306) with a C4 alcohol backbone.

Process Optimization: Developing fermentation or biocatalytic reactor processes that maximize yield and minimize energy consumption and downstream processing.

Alternative Feedstocks: Investigating the use of renewable feedstocks for the butanol component, moving away from petrochemical sources.

Unveiling Novel Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is largely dictated by the chlorophenoxy moiety and the primary alcohol group. Understanding its reactivity is crucial for developing applications and degradation strategies. Research on related chlorophenoxy herbicides shows that the ether linkage can be cleaved and the aromatic ring can be hydroxylated or dechlorinated under specific catalytic conditions. nih.govnih.gov

A significant emerging challenge is to move beyond simple degradation and towards valorization, where the molecule is selectively transformed into other high-value chemicals. This requires the development of novel catalytic systems with unprecedented selectivity.

Future research should focus on:

Selective C-H Activation: Designing catalysts that can selectively functionalize the butyl chain without affecting the aromatic ring or ether linkage.

Controlled Dechlorination: Developing catalytic methods for targeted removal of the chlorine atom, which could reduce the toxicity of the molecule or create new chemical intermediates.

Photocatalysis and Electrocatalysis: Investigating the use of light or electrical energy to drive unique transformations that are not accessible through traditional thermal catalysis. For example, radiolytic degradation using γ-irradiation has been shown to decompose related compounds through oxidation by hydroxyl radicals. researchgate.net

Advancements in Predictive Computational Modeling for Complex Systems

Computational chemistry offers a powerful tool for predicting the behavior of molecules and guiding experimental research. For complex environmental and biological systems, accurate predictive modeling is a major challenge. Density Functional Theory (DFT) has been successfully used to investigate the degradation mechanisms of related compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA). nih.gov These studies can elucidate reaction pathways, such as H-atom abstraction and hydroxyl radical addition, and determine the most likely initial steps of degradation. nih.gov

For this compound, future computational research should aim to:

Model Reaction Pathways: Employing DFT and other quantum mechanical methods to predict the products of novel catalytic transformations and environmental degradation pathways. This can help prioritize experimental efforts and identify potentially hazardous byproducts.

Simulate Environmental Fate: Developing multiscale models that can predict the partitioning, transport, and transformation of the compound in different environmental compartments like soil and water.

Predictive Toxicology: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the potential toxicity of the parent compound and its degradation intermediates, thereby guiding the design of safer alternatives. A significant challenge is to improve the accuracy of these models, especially for complex endpoints and in diverse environmental conditions. nih.gov

Innovation in Analytical Techniques for High-Throughput and Ultrasensitive Detection

The ability to detect and quantify this compound and its metabolites at very low concentrations is essential for environmental monitoring and quality control. Current analytical methods for similar compounds, such as 4-chloro-1-butanol (B43188), rely heavily on gas chromatography-mass spectrometry (GC-MS). nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is also a powerful tool for detecting related phenoxy compounds and their intermediates. researchgate.netnih.gov

While these methods are sensitive, future challenges lie in increasing sample throughput, reducing analysis time, and achieving even lower detection limits to meet future regulatory standards. A key innovation is the development of advanced sample preparation techniques, such as the use of molecularly imprinted polymers (MIPs) for selective extraction of target analytes from complex matrices like urine. nih.gov

Future research should focus on:

High-Throughput Screening: Developing rapid screening methods, possibly based on biosensors or advanced spectroscopic techniques, for large-scale environmental surveys.

Ultrasensitive Detection: Pushing the limits of detection into the picogram-per-milliliter (pg/mL) range, which is crucial for assessing human exposure and subtle environmental impacts. nih.gov

Metabolite Identification: Creating advanced analytical workflows, combining high-resolution mass spectrometry with sophisticated data analysis, to identify unknown degradation products in environmental and biological samples. sccwrp.org

Below is a table summarizing the performance of established analytical methods for structurally related compounds, indicating the current capabilities that future techniques for this compound should aim to surpass.

| Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (QL) | Recovery |

| 4-Chloro-1-butanol | GC-MS | Active Pharmaceutical Ingredients | 0.05 ppm (µg/g) | 0.08 ppm (µg/g) | 90.5 - 108.7% |

| 2-Phenoxyethanol | Reversed-Phase LC-UV | Lubricant Formulation | 0.094 mg/mL | 0.15 mg/mL | 99.76 - 100.03% |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) | LC-MS/MS | Human Urine | 0.30 pg/mL | Not specified | Not specified |

This table is based on data from published research on related compounds and serves as a benchmark for future analytical method development for this compound. nih.govresearchgate.netnih.gov

Comprehensive Mechanistic Understanding of Environmental Degradation Processes

The environmental persistence and fate of this compound are critical areas of research. Studies on analogous chlorophenoxy herbicides provide a foundational understanding of potential degradation pathways. Microbial metabolism is a key driver for eliminating such compounds from the environment. nih.gov For example, the degradation of 4-chlorophenoxyacetic acid can be initiated by dioxygenase enzymes that cleave the aryl ether bond to produce catechols, which are then further metabolized. nih.gov

However, a comprehensive mechanistic understanding for this compound is lacking. The primary challenge is to identify the specific microorganisms and enzymes responsible for its degradation and to elucidate the complete catabolic pathway, including all intermediate products. The degradation of these compounds can also be initiated by chemical processes, such as reaction with hydroxyl radicals in water, which is a key mechanism in advanced oxidation processes. nih.govresearchgate.net

Future research must undertake:

Isolation of Degrading Microorganisms: Identifying and characterizing bacteria and fungi from contaminated sites that can use this compound as a carbon source.

Elucidation of Metabolic Pathways: Using a combination of genomics, proteomics, and metabolomics to map the complete degradation pathway and identify the genes and enzymes involved. nih.gov

Byproduct Analysis: Investigating the formation and fate of transformation products, as some intermediates may be more persistent or toxic than the parent compound.

Combined Abiotic and Biotic Studies: Examining the interplay between photochemical, chemical, and biological degradation processes to create a holistic model of the compound's environmental fate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Chlorophenoxy)-1-butanol, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-chlorophenol with 4-bromo-1-butanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of phenol to alkyl bromide) and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol enhances purity. Monitoring reaction progress with TLC (Rf ~0.4 in 7:3 hexane:EtOAc) is critical .

Q. How does the chlorophenoxy moiety influence the compound’s reactivity in substitution and oxidation reactions?

- Methodological Answer : The electron-withdrawing chlorine atom on the phenyl ring increases the electrophilicity of the adjacent oxygen, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Oxidation studies using KMnO₄ or CrO₃ in acidic conditions yield ketone derivatives (e.g., 4-(2-chlorophenoxy)butan-1-one). Reaction kinetics can be monitored via HPLC to track intermediate formation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

- Methodological Answer :

- NMR : ¹H NMR shows distinct signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), methylene groups adjacent to oxygen (δ 3.5–4.0 ppm), and aromatic protons (δ 6.8–7.4 ppm). ¹³C NMR confirms the chlorophenoxy linkage (C-O at ~150 ppm).

- IR : Strong O-H stretch (~3300 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹), and C-Cl vibration (~750 cm⁻¹).

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 214.6) and fragmentation patterns verify the molecular structure. Discrepancies in peak assignments can be resolved by comparing with analogs like 4-(4-chlorophenoxy)-1-butanol .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) of this compound affect its pharmacokinetic and pharmacodynamic properties?

- Methodological Answer : Chiral chromatography (Chiralpak AD-H column, hexane:isopropanol 90:10) separates enantiomers. In vitro assays (e.g., CYP450 metabolism studies) reveal differences in hepatic clearance rates. For instance, the (R)-enantiomer may exhibit 2-fold higher plasma half-life due to reduced affinity for metabolic enzymes like CYP3A4. Pharmacodynamic comparisons using receptor-binding assays (e.g., GABAₐ for sedative activity) quantify enantioselective effects .

Q. What computational approaches predict the interaction of this compound with biological targets such as neurotransmitter receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. The compound’s hydroxyl and chlorophenoxy groups form hydrogen bonds with residues in the GABAₐ receptor’s β-subunit (e.g., Tyr157). QSAR models correlate logP values (>2.5) with increased blood-brain barrier permeability, predicting neuroactivity. Validation via in vitro electrophysiology (patch-clamp) is recommended .

Q. What metabolic pathways dominate the biotransformation of this compound, and how do they impact toxicity?

- Methodological Answer : Phase I metabolism involves hydroxylation at the butanol chain (CYP2D6-mediated) to form 4-(2-chlorophenoxy)-1,4-butanediol, while Phase II glucuronidation (UGT1A9) increases water solubility. Toxicity studies in hepatocyte models (HepG2) show dose-dependent mitochondrial dysfunction at concentrations >100 μM. Contrasting data on nephrotoxicity (e.g., renal clearance vs. tubular accumulation) require metabolite profiling via LC-MS/MS .

Q. How can contradictory data regarding the compound’s antimicrobial efficacy be resolved through experimental design?

- Methodological Answer : Discrepancies in MIC values (e.g., 8 μg/mL vs. 32 μg/mL against S. aureus) may arise from assay conditions (broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines, control for pH-dependent solubility, and validate via time-kill curves. Synergy studies with β-lactams (checkerboard assays) can clarify mechanisms .

Q. What strategies overcome regioselectivity challenges in functionalizing the butanol chain without altering the chlorophenoxy group?

- Methodological Answer : Protecting the hydroxyl group (e.g., TBSCl in DCM) prior to alkylation or acylation prevents unwanted side reactions. For example, Mitsunobu reactions with DIAD/Ph₃P enable selective etherification at the terminal OH. Post-functionalization deprotection (TBAF in THF) restores the alcohol moiety. Monitor selectivity via ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.